molecular formula C16H27NO3 B13683026 Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate

Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate

Cat. No.: B13683026
M. Wt: 281.39 g/mol
InChI Key: PUNJFXDZFBODIN-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate is a high-purity spirocyclic building block with the CAS Number 2385527-14-8 and a molecular formula of C16H27NO3 . It has a molecular weight of 281.39 g/mol . This compound is characterized by its spiro[5.5]undecane core structure, which incorporates a ketone functional group at the 3-position and a Boc-protected carbamate group on the ring . This specific molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The spirocyclic scaffold is of significant interest in drug discovery for its ability to impart conformational restraint and improve the physicochemical properties of potential therapeutic agents. Researchers can utilize this compound to explore novel chemical space, particularly in the synthesis of more complex, three-dimensional molecules. The ketone moiety offers a versatile handle for further synthetic modifications, such as nucleophilic additions or reductions, while the Boc-protecting group can be readily removed under mild acidic conditions to reveal a primary amine, enabling its incorporation into a wider array of chemical structures. This product is provided with a guaranteed purity of 97% or higher and is intended for professional research and industrial or commercial use only. It is not intended for medical or consumer use. Key Identifiers • CAS Number: 2385527-14-8 • Molecular Formula: C16H27NO3 • Molecular Weight: 281.39 g/mol • Purity: ≥97% For Research Use Only. This product is strictly for professional manufacturing, research laboratories, and industrial applications. It is not intended for diagnostic, therapeutic, or personal use. Orders from non-authorized entities will be canceled.

Properties

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate

InChI

InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-12-4-8-16(9-5-12)10-6-13(18)7-11-16/h12H,4-11H2,1-3H3,(H,17,19)

InChI Key

PUNJFXDZFBODIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(=O)CC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the formation of the carbamate group on a spirocyclic ketone precursor. The key step is the nucleophilic substitution or amidation reaction where the tert-butyl carbamate moiety is introduced onto the 3-oxospiro[5.5]undecan-9-yl scaffold.

Detailed Reaction Conditions and Optimization

A recent study investigated various bases, solvents, temperatures, and reagent equivalents to optimize the yield of carbamate derivatives structurally similar to this compound. The following table summarizes the effect of different bases and solvents on the yield of the carbamate formation reaction, adapted from related spirocyclic carbamate synthesis data:

Entry Base Solvent Temp (°C) Base equiv. Yield (%)
1 Triethylamine (Et3N) Acetonitrile (CH3CN) 85 1.0 24
2 Diisopropylethylamine (i-Pr2NEt) CH3CN 85 1.0 20
3 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) CH3CN 85 1.0 10
4 Potassium carbonate (K2CO3) CH3CN 85 1.0 89
5 Cesium carbonate (Cs2CO3) CH3CN 85 1.0 93
6 None CH3CN 85 - Trace
7 K2CO3 Tetrahydrofuran (THF) 85 1.0 60
8 K2CO3 Dimethylformamide (DMF) 85 1.0 50
9 K2CO3 Dimethyl sulfoxide (DMSO) 85 1.0 49
10 K2CO3 1,4-Dioxane 85 1.0 86

This data indicates that potassium carbonate and cesium carbonate in acetonitrile at 85 °C provide the highest yields (89-93%) for carbamate formation, highlighting the importance of base strength and solvent polarity in optimizing the reaction.

Reaction Protocol Example

A typical preparation procedure includes:

  • Dissolving the spirocyclic ketone precursor in acetonitrile.
  • Adding potassium carbonate (1.0 equivalent) as the base.
  • Adding tert-butyl carbamate or its equivalent nucleophile.
  • Heating the mixture at 85 °C under stirring for several hours.
  • Monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.
  • Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the product is purified by recrystallization or column chromatography.

Purification and Yield Optimization

Purification solvents and conditions also affect the final purity and yield. The following table summarizes solvent systems used for recrystallization of similar carbamate compounds, along with yields and purities:

Entry Solvent System (Volume Ratio) Temp (°C) Time (h) Yield (%) Purity (%)
1 Isopropanol/petroleum ether (1:3) 22 12 88 99.4
2 tert-Butyl methyl ether/petroleum ether (1:3) 22 12 97 90.1
3 Ethyl acetate/petroleum ether (1:3) 22 12 96 93.7
4 Ethyl acetate/petroleum ether (1:1) 22 12 94 99.2

Ethyl acetate/petroleum ether mixtures at room temperature provide excellent purity (>99%) and good yields (~94%) for recrystallization of carbamate products.

Advanced Synthetic Techniques

Catalytic Hydrogenation Steps

Hydrogenation using Pd/C catalysts under mild conditions (room temperature, atmospheric H2 pressure) has been employed in related carbamate syntheses to reduce intermediates or protect functional groups, enhancing overall yield and purity. The choice of catalyst and reaction conditions significantly impacts the selectivity and efficiency of these transformations.

Summary Table of Preparation Parameters and Outcomes

Parameter Optimal Condition Notes
Base Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) Strong inorganic bases favored
Solvent Acetonitrile (CH3CN) Polar aprotic solvent preferred
Temperature 85 °C Elevated temperature improves yield
Reaction Time Several hours (typically 12+) Monitored by TLC or HPLC
Purification Recrystallization with ethyl acetate/petroleum ether (1:1) High purity and good yield
Yield Range 89-93% (base and solvent optimized) High efficiency in optimized conditions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds .

Scientific Research Applications

Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate and related spirocyclic or bicyclic carbamates:

Compound Name CAS No. Molecular Formula Key Structural Features Bioavailability Score Applications/Notes
This compound 873924-08-4 C₁₅H₂₅NO₃ Spiro[5.5]undecane, 3-oxo, 9-carbamate 0.55 Intermediate in kinase inhibitor synthesis
Tert-butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate 1781848-83-6 C₁₅H₂₈N₂O₂ Spiro[5.5]undecane, 3-aza, 9-carbamate N/A Heterocyclic building block for drug discovery
Tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 C₁₁H₂₁NO₃ Cyclopentane, 3-hydroxy, trans-configuration N/A Chiral intermediate in peptide synthesis
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ Bicyclo[4.1.0]heptane, 3-aza, strained ring N/A Used in strained scaffold-based drug design
Tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1270019-92-5 C₁₂H₂₄N₂O₂ Piperidine, 5-methyl, 3-carbamate N/A CNS-targeting compound (e.g., dopamine modulators)

Key Observations:

Spiro vs. Bicyclic Frameworks :

  • The spiro[5.5]undecane system in the target compound provides greater conformational rigidity compared to bicyclic analogs like bicyclo[4.1.0]heptane, which may improve metabolic stability .
  • The 3-oxo group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in covalent inhibitor design), unlike the 3-aza analog (CAS 1781848-83-6), which offers a basic nitrogen for hydrogen bonding .

Functional Group Variations :

  • Hydroxyl-containing analogs (e.g., CAS 225641-84-9) prioritize solubility and hydrogen-bonding interactions but lack the spirocyclic rigidity of the target compound .
  • Piperidine-based carbamates (e.g., CAS 1270019-92-5) are more flexible and commonly used in central nervous system (CNS) drug design due to their blood-brain barrier permeability .

Synthetic Accessibility :

  • The target compound’s spirocyclic framework requires multistep synthesis, including ring-closing metathesis or cycloaddition reactions, whereas bicyclic analogs (e.g., bicyclo[4.1.0]heptane) are often synthesized via strain-driven ring-opening strategies .

Q & A

Q. How can synthetic routes for tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate be optimized to improve yield and purity?

Methodological Answer: Optimization involves:

  • Reaction Conditions : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in solvents like THF or DMF to enhance nucleophilic substitution efficiency .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the compound .
  • Automation : Continuous flow reactors can improve reproducibility and reduce side reactions in large-scale syntheses .

Q. What spectroscopic techniques are most effective for characterizing the spirocyclic core of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify spirocyclic connectivity and carbamate functionality. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbonyl carbons (δ ~155 ppm for carbamate) .
  • IR Spectroscopy : Confirm carbamate C=O stretching (~1700 cm⁻¹) and spirocyclic ether/amine vibrations .
  • X-ray Crystallography : Use SHELXL or OLEX2 for structural elucidation, resolving bond angles and spatial arrangement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 3-oxo group in spiro[5.5]undecane derivatives?

Methodological Answer:

  • DFT Calculations : Simulate reaction pathways (e.g., nucleophilic attacks at the 3-oxo position) using Gaussian or ORCA software. Compare activation energies for ketone vs. carbamate reactivity .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the oxo group .

Q. What strategies resolve contradictions in biological activity data for structurally similar spirocyclic carbamates?

Methodological Answer:

  • SAR Analysis : Systematically vary substituents (e.g., tert-butyl vs. benzyl groups) and correlate with activity using regression models .
  • Metabolic Profiling : Use LC-MS to identify degradation products that may explain discrepancies in in vitro vs. in vivo assays .

Q. How can the stereochemical stability of the spirocyclic system be assessed under physiological conditions?

Methodological Answer:

  • Chiral HPLC : Monitor racemization using a Chiralpak AD-H column (hexane/isopropanol eluent) at 37°C .
  • Kinetic Studies : Track half-life of enantiomers in PBS buffer (pH 7.4) via circular dichroism (CD) spectroscopy .

Mechanistic and Analytical Challenges

Q. What experimental approaches elucidate the mechanism of carbamate deprotection in acidic/basic conditions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (D₂O vs. H₂O) to identify proton-transfer steps .
  • Mass Spectrometry : Detect intermediates (e.g., tert-butyl cation) during acid-mediated deprotection using in-situ ESI-MS .

Q. How do spirocyclic constraints influence conformational dynamics in solution?

Methodological Answer:

  • Variable-Temperature NMR : Measure ΔG for ring puckering transitions (e.g., chair-boat interconversion) using coalescence temperature analysis .
  • Molecular Dynamics (MD) : Simulate flexibility of the spiro[5.5] system in explicit solvent (e.g., water, DMSO) using GROMACS .

Comparative and Validation Studies

Q. How does this compound compare to tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in terms of reactivity?

Methodological Answer:

  • Competitive Reactions : React both compounds with LiAlH₄; monitor reduction of 3-oxo vs. carbamate groups via TLC and ¹H NMR .
  • Electrophilicity Parameters : Calculate Fukui indices (f⁻) for electrophilic sites using DFT to predict regioselectivity .

Q. What validation protocols ensure batch-to-batch consistency in spirocyclic carbamate synthesis?

Methodological Answer:

  • QC Metrics : Enforce ≤2% impurity thresholds via HPLC (C18 column, acetonitrile/water gradient) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to confirm shelf-life .

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